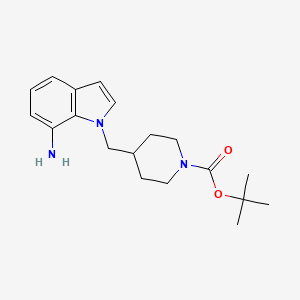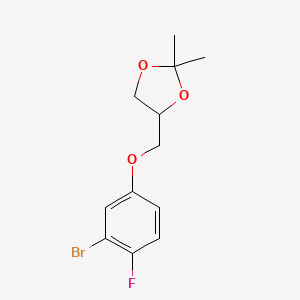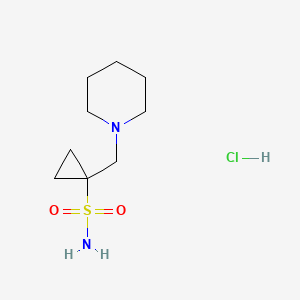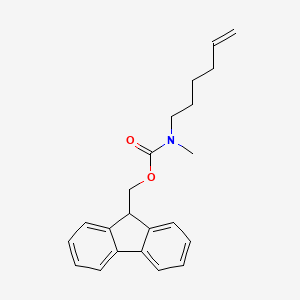
N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide is an organic compound characterized by the presence of an ethyl group, a hydroxy group, and a trifluoromethoxy group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-hydroxybenzoic acid with ethylamine under acidic conditions to yield N-ethyl-4-hydroxybenzamide.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a trifluoromethoxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Formation of N-ethyl-4-oxo-2-trifluoromethoxy-benzamide
Reduction: Formation of N-ethyl-4-hydroxy-2-trifluoromethoxy-benzylamine
Substitution: Formation of various substituted benzamides depending on the nucleophile used
科学研究应用
N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
作用机制
The mechanism of action of N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, modulating their activity .
相似化合物的比较
Similar Compounds
N-Ethyl-4-hydroxy-2-methoxy-benzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-Ethyl-4-hydroxy-2-chloromethoxy-benzamide: Contains a chloromethoxy group instead of a trifluoromethoxy group.
N-Ethyl-4-hydroxy-2-fluoromethoxy-benzamide: Contains a fluoromethoxy group instead of a trifluoromethoxy group
Uniqueness
N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
属性
IUPAC Name |
N-ethyl-4-hydroxy-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-2-14-9(16)7-4-3-6(15)5-8(7)17-10(11,12)13/h3-5,15H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKUZGFBZCGLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
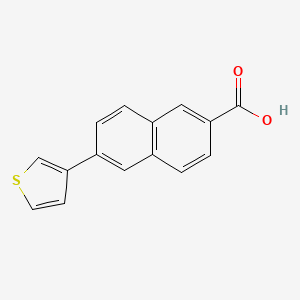
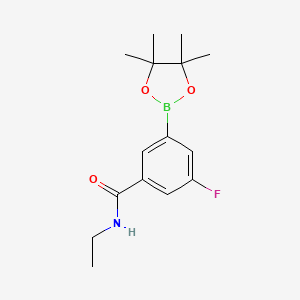
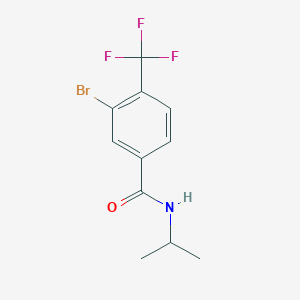
![4-[[(1,3-Dimethylimidazolidin-2-ylidene)amino]methyl]aniline](/img/structure/B8121176.png)
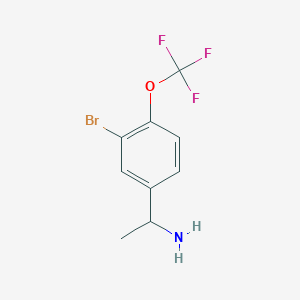
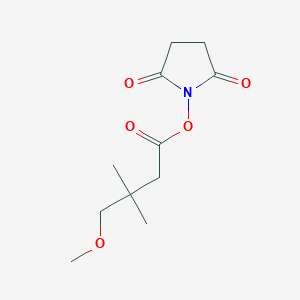
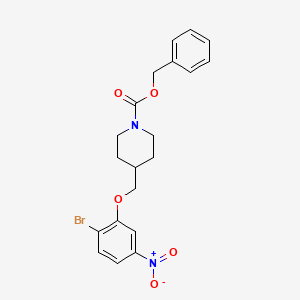
![3-{2-Bromo-3-[(tert-butoxycarbonyl-cyclopropyl-amino)-methyl]-phenoxy}-propionic acid ethyl ester](/img/structure/B8121204.png)
